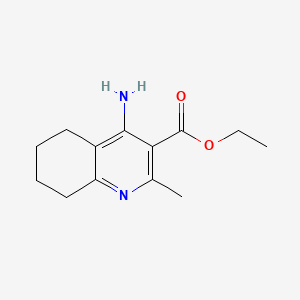

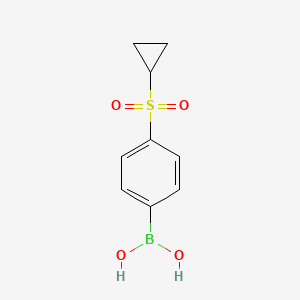

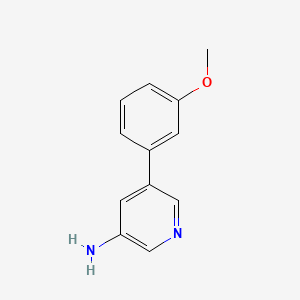

3-(4-Methylphenyl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-HIV Properties

- 3-(4-Methylphenyl)pyridine-2-carboxamide has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This compound, along with CH3OH solvent molecules, forms infinite chains through hydrogen bonding, indicating its potential in HIV-1 treatment strategies (Tamazyan et al., 2007).

Ligand in Coordination Polymers

- This compound has been used in the synthesis of ligands for coordination polymers, demonstrating its role in the formation of complex structures with copper(II) and silver(I). The ligands, through variations in their conformation, have shown the ability to form diverse molecular structures, indicative of its utility in materials science and coordination chemistry (Yeh, Chen, & Wang, 2008).

Cancer Research and Kinase Inhibition

- Substituted derivatives of 3-(4-Methylphenyl)pyridine-2-carboxamide have been identified as potent inhibitors of the Met kinase, a key enzyme involved in cancer progression. These derivatives have shown promising results in inhibiting tumor growth in preclinical models, indicating their potential in the development of cancer therapeutics (Schroeder et al., 2009).

Antimicrobial Activity

- Variants of this compound have been synthesized and tested for their antimicrobial properties. These studies have shown significant activity against bacterial or fungal strains, suggesting its potential use in the development of new antimicrobial agents (Rathod & Solanki, 2018).

Complexation to Copper(II)

- Research on new pyridine carboxamide ligands and their complexation to copper(II) has revealed the potential of 3-(4-Methylphenyl)pyridine-2-carboxamide derivatives in forming mono-, di-, tri-, and tetranuclear copper complexes. This application is significant in the field of coordination chemistry (Jain et al., 2004).

DNA Cleavage and Anti-Angiogenic Properties

- Derivatives of this compound have been synthesized and evaluated for their DNA cleavage and anti-angiogenic properties. These studies have shown that these derivatives can inhibit the formation of blood vessels and interact with DNA, making them potential candidates for anticancer therapy (Kambappa et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Similar compounds have been found to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) . This suggests that the compound might interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Given its potential anti-tubercular activity, it’s plausible that it may interfere with the essential biochemical pathways of mycobacterium tuberculosis, leading to its inhibition or death .

Result of Action

Given its potential anti-tubercular activity, it’s plausible that the compound may lead to the death or inhibition of growth of mycobacterium tuberculosis .

Orientations Futures

The future directions in the research and development of “3-(4-Methylphenyl)pyridine-2-carboxamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-(4-methylphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-9-4-6-10(7-5-9)11-3-2-8-15-12(11)13(14)16/h2-8H,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLMCVWZSAXPFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742811 |

Source

|

| Record name | 3-(4-Methylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)pyridine-2-carboxamide | |

CAS RN |

1355248-09-7 |

Source

|

| Record name | 3-(4-Methylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)